2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is a complex organic compound that features a unique combination of adamantyl, sulfanyl, amino, and trimethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through the alkylation of adamantane derivatives, followed by the formation of the sulfanyl linkage. The pyridine ring is constructed through a series of condensation reactions, incorporating the amino and trimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the sulfanyl and amino groups can participate in hydrogen bonding and other interactions. The trimethoxyphenyl group may contribute to the compound’s overall electronic properties, influencing its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.
Trimethoxyphenyl derivatives: Compounds like trimethoprim, which is used as an antibiotic.
Uniqueness
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and steric bulk, while the sulfanyl and amino groups offer versatile reactivity. The trimethoxyphenyl group enhances the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C28H30N4O4S |
---|---|
Molecular Weight |
518.6g/mol |
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O4S/c1-34-21-7-18(8-22(35-2)25(21)36-3)24-19(12-29)26(31)32-27(20(24)13-30)37-14-23(33)28-9-15-4-16(10-28)6-17(5-15)11-28/h7-8,15-17H,4-6,9-11,14H2,1-3H3,(H2,31,32) |
InChI Key |
JBMBGPROXYIXFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.